
tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl ester group, a brominated benzyl ether, and a hydroxyethyl substituent. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, a benzyl alcohol derivative, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Etherification: The brominated intermediate is then reacted with a phenol derivative under basic conditions to form the benzyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The brominated benzyl ether can be reduced to the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxyethyl group yields the corresponding ketone or aldehyde.
- Reduction of the brominated benzyl ether yields the benzyl alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies, including enzyme inhibition and protein labeling.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active form of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl bromoacetate: A related compound used as an alkylating agent in organic synthesis.
tert-Butyl acetate: Another ester with similar reactivity but different applications.
Uniqueness:
- The presence of the brominated benzyl ether and the hydroxyethyl group makes tert-Butyl 2-(2-((3-bromo-5-(1-hydroxyethyl)benzyl)oxy)phenyl)acetate unique compared to other tert-butyl esters. These functional groups provide additional sites for chemical modification and enhance its versatility in various applications.
Propriétés
Formule moléculaire |
C21H25BrO4 |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[[3-bromo-5-(1-hydroxyethyl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C21H25BrO4/c1-14(23)17-9-15(10-18(22)11-17)13-25-19-8-6-5-7-16(19)12-20(24)26-21(2,3)4/h5-11,14,23H,12-13H2,1-4H3 |
Clé InChI |
PKHBCTDFZDHPDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)COC2=CC=CC=C2CC(=O)OC(C)(C)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
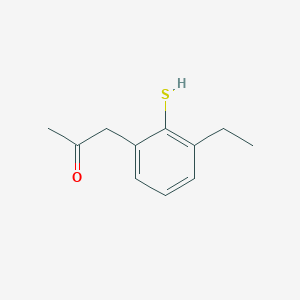
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
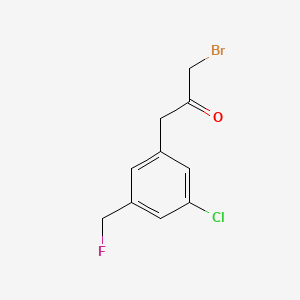

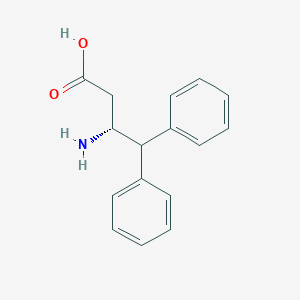
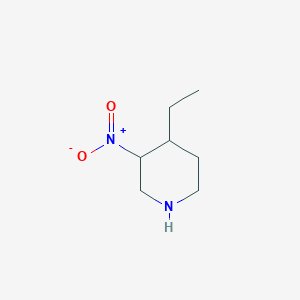
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
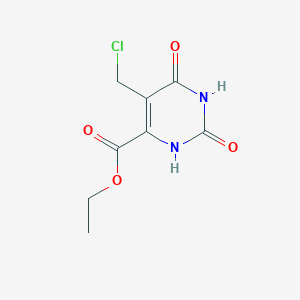

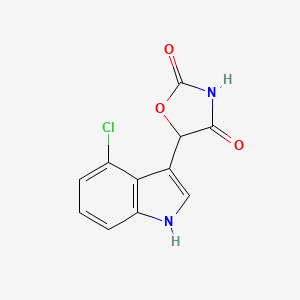
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)


